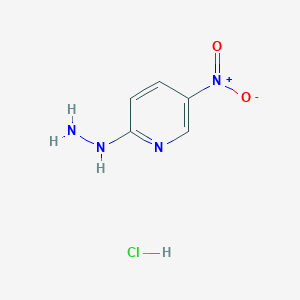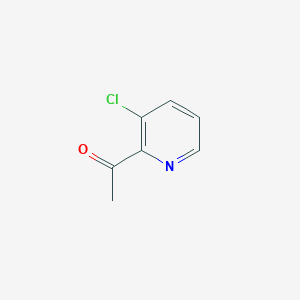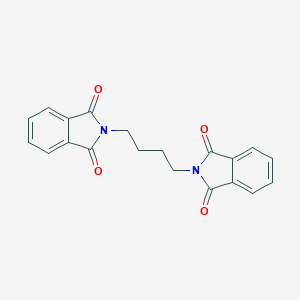
Laurohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laurohydroxamic acid (LHA) is a hydroxamic acid derivative that is commonly used in scientific research as a chelating agent and a potent inhibitor of bacterial growth. It is a white crystalline powder that is soluble in water and is often used as a substitute for traditional chelating agents such as EDTA and citric acid. LHA has been shown to have a wide range of applications in the fields of biochemistry, microbiology, and materials science.
Wirkmechanismus
The mechanism of action of Laurohydroxamic acid is not fully understood, but it is believed to work by chelating metal ions that are necessary for bacterial growth and metabolism. This compound has also been shown to disrupt bacterial cell membranes, leading to cell death. In addition to its antimicrobial properties, this compound has been shown to have antioxidant properties, which may contribute to its effectiveness in preventing bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antimicrobial and chelating properties, this compound has been shown to have anti-inflammatory and anticancer properties. This compound has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Laurohydroxamic acid is its broad-spectrum antimicrobial activity, making it useful in a wide range of applications. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for industrial applications. However, this compound has some limitations, including its potential toxicity to mammalian cells at high concentrations. This compound is also sensitive to pH and temperature, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Laurohydroxamic acid. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and safety of a wide range of drugs. Another area of interest is the development of this compound-based antimicrobial coatings for medical devices and surfaces, which could help reduce the spread of hospital-acquired infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
Synthesemethoden
The synthesis of Laurohydroxamic acid involves the reaction of lauric acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to yield pure this compound. The synthesis of this compound is relatively simple and can be performed on a large scale, making it an attractive option for industrial applications.
Wissenschaftliche Forschungsanwendungen
Laurohydroxamic acid has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative strains. In addition to its antimicrobial properties, this compound has also been shown to have chelating properties, making it useful in the purification of metals and other compounds. This compound has also been studied for its potential use in drug delivery systems, as it has been shown to be an effective carrier for a variety of drugs.
Eigenschaften
CAS-Nummer |
10335-68-9 |
|---|---|
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
HINLVYCXMWGFEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NO |
Andere CAS-Nummern |
10335-68-9 94166-52-6 |
Synonyme |
N-hydroxydodecanaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




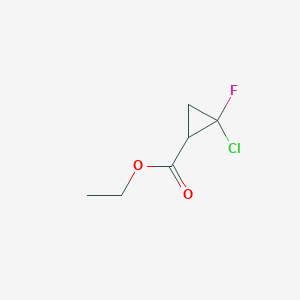
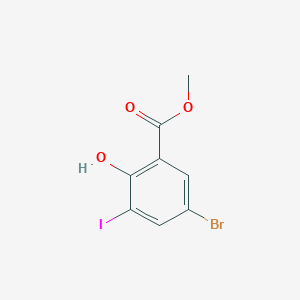
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
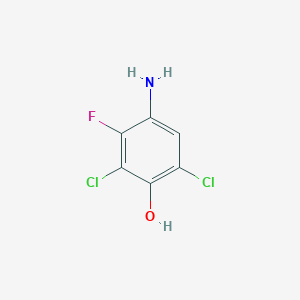
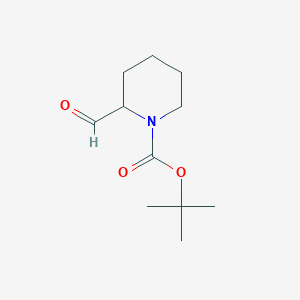
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
